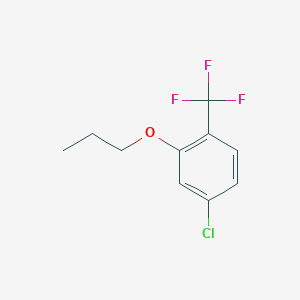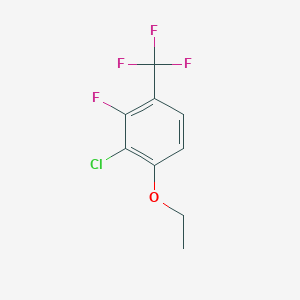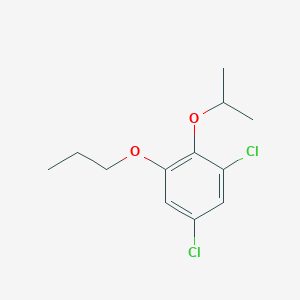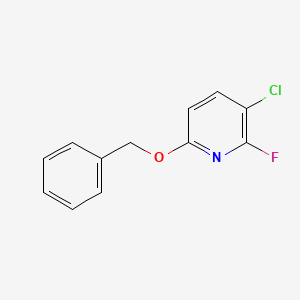
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is an organic compound with a complex aromatic structure It features a benzene ring substituted with chlorine, fluorine, methoxy, and 2-methylpropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available benzene derivatives.
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more controlled reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH₃OH) in the presence of a base such as sodium hydride (NaH).
Alkylation: The 2-methylpropoxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide (C₄H₉Br) in the presence of a strong base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure precision and efficiency.
化学反応の分析
Types of Reactions
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene can undergo various chemical reactions:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy and 2-methylpropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst under elevated pressure and temperature.
Major Products
Substitution: Formation of new aromatic compounds with different substituents.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Cyclohexane derivatives.
科学的研究の応用
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
1-Chloro-2-fluoro-4-methoxybenzene: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive.
1-Chloro-2-fluoro-4-methoxy-3-propoxybenzene: Similar structure but with a propoxy group instead of a 2-methylpropoxy group, which may affect its steric and electronic properties.
1-Chloro-2-fluoro-4-methoxy-3-(2-methylbutoxy)benzene: Contains a longer alkyl chain, which can influence its solubility and reactivity.
Uniqueness
1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
IUPAC Name |
1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-7(2)6-15-11-9(14-3)5-4-8(12)10(11)13/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPWSVSMPCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














